N-(4-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with a sulfur-containing acetamide moiety. Key structural elements include:
- Sulfanyl acetamide linkage: A thioether (-S-) bridge connecting the pyrimidine core to an acetamide group, which enhances metabolic stability and facilitates interactions with biological targets .
- A 4-methoxyphenyl group on the acetamide, providing electron-donating properties that may influence solubility and target engagement .
This compound is part of a broader class of pyrimidine derivatives investigated for their biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-7-5-16(6-8-17)24-20(27)14-30-21-18-3-2-4-19(18)26(22(28)25-21)13-15-9-11-23-12-10-15/h5-12H,2-4,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRNTSTUQAPFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-{2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are critical in inflammatory responses and membrane phospholipid metabolism. This inhibition can lead to reduced inflammation and altered lipid metabolism .
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of PLA2 | |
| Anticancer Potential | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Reduction in inflammatory markers |
Case Studies
A recent study investigated the effects of similar compounds on cancer cell lines. The study found that these compounds significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involving caspases and Bcl-2 family proteins .
Another case study focused on the anti-inflammatory properties of structurally related compounds. It was demonstrated that these compounds effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for conditions like rheumatoid arthritis and other inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine-Acetamide Derivatives
Key Observations :
- Core Heterocycles: The target compound’s cyclopenta[d]pyrimidine core distinguishes it from thieno[d]pyrimidine analogs (e.g., ), which incorporate a thiophene ring. This difference influences electronic properties and steric bulk .
- Substituent Effects: Electron-donating groups (e.g., 4-methoxy in the target compound) may enhance solubility and π-π stacking, whereas electron-withdrawing groups (e.g., nitro in ) could improve target binding but reduce bioavailability .
Functional and Predictive Comparisons
Similarity Assessment Methods
- ChemGPS-NP Modeling: Outperforms traditional structural similarity metrics by mapping compounds in multidimensional chemical space, highlighting the target compound’s unique position relative to thieno[d]pyrimidine analogs .
- Machine Learning Fingerprints : Molecular fingerprints (e.g., ECFP4, MACCS) and Tanimoto coefficients predict functional similarity. The target compound’s pyridinylmethyl group may cluster it with kinase inhibitors, while nitro- or chloro-substituted analogs align with antimicrobial agents .
Structure-Activity Relationship (SAR) Trends
Predictive Modeling Insights
- QSAR/XGBoost Models: Predict the target compound’s logP (~3.2) and polar surface area (~90 Ų), suggesting moderate blood-brain barrier permeability. Thieno[d]pyrimidine analogs (e.g., ) show higher logP values (~3.8), indicating greater lipophilicity .
Preparation Methods
Dieckmann Cyclization and Pyrimidine Formation
-
Esterification : (R)-3-methyladipic acid is esterified in ethanol with sulfuric acid catalysis to form a diethyl ester.
-
Cyclization : The diethyl ester undergoes Dieckmann condensation using elemental sodium in toluene, yielding a cyclopentanone intermediate.
-
Pyrimidine Ring Closure : Reaction with acetamidine hydrochloride in refluxing ethanol introduces the pyrimidine ring, forming 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, EtOH, reflux | 85% | |
| Dieckmann Cyclization | Na, toluene, 110°C | 78% | |
| Pyrimidine Formation | Acetamidine HCl, EtOH, reflux | 90% |
Chlorination of the Pyrimidin-4-One Intermediate
To activate the C4 position for nucleophilic substitution, the pyrimidin-4-one is converted to a 4-chloro derivative using phosphorus oxychloride (POCl₃).
Optimization of Chlorination
Reaction of the pyrimidin-4-one with POCl₃ at 90°C for 3 hours achieves near-quantitative conversion to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Prolonged heating (>5 hours) may lead to decomposition, necessitating strict temperature control.
Introduction of the Pyridin-4-ylmethyl Group
The pyridin-4-ylmethyl moiety is introduced at the N1 position via alkylation or reductive amination. A preferred method involves nucleophilic substitution using pyridin-4-ylmethyl bromide under basic conditions.
Alkylation with Pyridin-4-ylmethyl Bromide
-
Reaction Setup : The 4-chloro intermediate is treated with pyridin-4-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
-
Conditions : Stirring at 65°C for 24 hours under inert atmosphere ensures complete substitution.
| Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro intermediate | Pyridin-4-ylmethyl bromide | K₂CO₃ | DMF | 92% |
Incorporation of the Sulfanyl Acetamide Moiety
The sulfanyl acetamide group is introduced via thiol-displacement of the C4 chloride, followed by acetylation.
Thiolation with Potassium Thioacetate
-
Thiol Displacement : The 4-chloro intermediate reacts with potassium thioacetate in acetonitrile at 80°C for 18 hours, yielding the thioacetate intermediate.
-
Acetylation : Treatment with acetic anhydride in methanol finalizes the acetamide group.
Coupling of the N-(4-Methoxyphenyl) Group
The N-(4-methoxyphenyl) group is introduced via Buchwald-Hartwig amination or direct nucleophilic substitution.
Buchwald-Hartwig Amination
Using palladium catalysis, the acetamide intermediate couples with 4-methoxyaniline.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Core Construction : Dieckmann cyclization and pyrimidine formation (Steps 1.1–1.3).
-
Chlorination : POCl₃-mediated activation (Step 2.1).
-
Functionalization : Sequential alkylation and thiolation (Steps 3.1, 4.1).
-
Final Coupling : Buchwald-Hartwig amination (Step 5.1).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Dieckmann Cyclization | High regioselectivity | Requires anhydrous conditions | 75–90% |
| POCl₃ Chlorination | Rapid, high-yielding | Corrosive reagents | 90–98% |
| Buchwald-Hartwig | Mild conditions | Costly catalysts | 80–92% |
Challenges and Mitigation Strategies
Q & A
Basic: What are the common synthetic routes and key intermediates for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with cyclopenta[d]pyrimidinone derivatives. Key intermediates include:
- Intermediate A : 1-[(pyridin-4-yl)methyl]-2-oxo-cyclopenta[d]pyrimidin-4(1H)-one, formed via alkylation of the pyrimidine core using pyridin-4-ylmethyl halides.
- Intermediate B : Thiolated derivative (2-sulfanyl intermediate), generated by nucleophilic substitution with thiourea or sodium sulfide under reflux in ethanol .
- Final step : Coupling the thiolated intermediate with N-(4-methoxyphenyl)-2-chloroacetamide via a thioether linkage, using bases like triethylamine in DMSO or DMF .
Critical parameters : Solvent choice (e.g., ethanol for thiolation, DMSO for coupling) and temperature control (60–80°C) to prevent decomposition .
Basic: How is structural integrity confirmed during synthesis?
Answer:
Characterization relies on:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 3.8 ppm (methoxy group), and δ 4.2–4.5 ppm (pyridin-4-ylmethyl CH₂).
- ¹³C NMR : Signals near 160 ppm (carbonyl groups) and 55 ppm (methoxy carbon) .
- HPLC : Purity >95% confirmed using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from:
- Variability in substituents : Minor structural changes (e.g., methoxy vs. ethoxy groups) significantly alter bioactivity. For example, replacing 4-methoxyphenyl with 4-ethoxyphenyl in analogs reduces kinase inhibition potency by ~30% .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations (e.g., 10 nM vs. 100 nM ATP in kinase assays) impact IC₅₀ values.
Methodology :- Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition).
- Perform dose-response curves with triplicate measurements .
Advanced: What strategies optimize reaction yields for unstable intermediates?
Answer:
Unstable intermediates (e.g., thiolated pyrimidines) require:
- Flow chemistry : Continuous flow reactors minimize degradation by reducing residence time (e.g., <5 minutes at 70°C) .
- Low-temperature quenching : Rapid cooling to -20°C after thiolation prevents oxidation.
- In situ monitoring : Real-time UV-Vis or IR spectroscopy to track intermediate stability .
Example : A 15% yield increase was achieved using flow chemistry for a similar thieno[3,2-d]pyrimidine derivative .
Basic: What are the primary biological targets of this compound?
Answer:
Preliminary studies suggest activity against:
- Kinases : Inhibition of CDK2 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM) due to ATP-binding site interactions .
- Microtubules : Disruption of tubulin polymerization (EC₅₀ = 5 μM) via binding to the colchicine site .
Screening methods :- Fluorescence polarization assays for kinase inhibition.
- Confocal microscopy for tubulin depolymerization .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Focus on modifying:
- Pyridine ring : Introduce electron-withdrawing groups (e.g., Cl) to enhance kinase affinity.
- Methoxy group : Replace with trifluoromethoxy to improve metabolic stability.
- Sulfanyl linker : Substitute with selenyl or methylene groups to assess steric effects.
Methodology :- Parallel synthesis : Use combinatorial libraries to generate 20–50 analogs.
- Molecular docking : Validate binding poses with AutoDock Vina .
Basic: What safety precautions are critical during synthesis?
Answer:
- Thiol intermediates : Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Pyridine derivatives : Handle in fume hoods due to volatility and toxicity.
- Waste disposal : Neutralize acidic/basic waste before disposal .
Advanced: How to confirm the 3D conformation of the compound?
Answer:
- X-ray crystallography : Co-crystallize with CDK2 to resolve binding conformation (resolution <1.8 Å).
- DFT calculations : Compare optimized geometries with crystallographic data .
Example : A similar cyclopenta[d]pyrimidine analog showed a dihedral angle of 42.25° between pyrimidine and phenyl rings .
Table: Key Physicochemical Properties
| Property | Data | Source |
|---|---|---|
| Molecular Weight | 465.53 g/mol | Computed |
| LogP | 2.8 (Predicted) | PubChem |
| Solubility (DMSO) | >10 mM | |
| Hydrogen Bond Acceptors | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
